N-[4-(trifluoromethoxy)phenyl]hexopyranosylamine
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Overview
Description
N-[4-(trifluoromethoxy)phenyl]hexopyranosylamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a hexopyranosylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]hexopyranosylamine typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with a suitable hexopyranosylamine precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]hexopyranosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]hexopyranosylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]hexopyranosylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hexopyranosylamine moiety may facilitate binding to carbohydrate-recognizing proteins, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenylhydrazine: Shares the trifluoromethoxyphenyl group but lacks the hexopyranosylamine moiety.
4-(trifluoromethoxy)phenylboronic acid: Contains the trifluoromethoxyphenyl group with a boronic acid functional group instead of hexopyranosylamine.
Uniqueness
N-[4-(trifluoromethoxy)phenyl]hexopyranosylamine is unique due to the combination of the trifluoromethoxy group and the hexopyranosylamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H16F3NO6 |
---|---|
Molecular Weight |
339.26 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[4-(trifluoromethoxy)anilino]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H16F3NO6/c14-13(15,16)23-7-3-1-6(2-4-7)17-12-11(21)10(20)9(19)8(5-18)22-12/h1-4,8-12,17-21H,5H2 |
InChI Key |
XIYLYQRUHQXBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)OC(F)(F)F |
Origin of Product |
United States |
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